1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one
Description
This compound belongs to the triazolo-thiadiazine class, characterized by a fused bicyclic system combining a 1,2,4-triazole ring with a 1,3,4-thiadiazine ring. Key structural features include:
- Thiadiazine moiety: A six-membered ring containing two nitrogen and one sulfur atom, enhancing conformational flexibility compared to smaller heterocycles like thiadiazoles.
- Substituents: A 3-methoxyphenyl group at position 6 and two butanoyl chains at positions 5 and 5. The methoxy group provides electron-donating effects, while the butanoyl groups increase lipophilicity .
Properties
IUPAC Name |
1-[5-butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-4-7-15(24)18-17(13-9-6-10-14(11-13)26-3)23(16(25)8-5-2)22-12-20-21-19(22)27-18/h6,9-12H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGKCXFRXLXYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a suitable acylating agent . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity .
Chemical Reactions Analysis
Key Reaction Mechanisms
The synthesis of triazolo-thiadiazine derivatives typically involves cyclocondensation and oxidative cyclization processes. For this compound, the core triazolo[3,4-b] thiadiazine system is constructed via:
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Thiosemicarbazone Formation : Reaction of a substituted thiosemicarbazide with a ketone or aldehyde precursor .
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Oxidative Cyclization : Copper(II)-catalyzed cyclization in DMSO at elevated temperatures (120°C) to form the triazole-thiadiazine scaffold .
-
Acylation : Introduction of butanoyl groups via nucleophilic substitution using butanoyl chloride or anhydride reagents .
Core Heterocycle Formation
The triazolo-thiadiazine backbone is synthesized through CuBr2-catalyzed oxidative cyclization of thiosemicarbazones. For example:
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Reactants : 3-Methoxyphenyl-substituted thiosemicarbazone + α-ketobutyric acid derivative.
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Conditions : CuBr₂ (1 eq.), DMSO solvent, 120°C, 12–24 hours .
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Product : 6-(3-Methoxyphenyl)-5H- triazolo[3,4-b] thiadiazin-7-yl intermediate.
Acylation at Position 5 and 7
Butanoyl groups are introduced via Friedel-Crafts acylation or nucleophilic substitution :
-
Reactants : Triazolo-thiadiazine intermediate + butanoyl chloride (2 eq.).
Reaction Optimization
Structural Confirmation
-
Spectroscopic Data :
Stability and Reactivity
Scientific Research Applications
1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes like carbonic anhydrase by binding to the active site and preventing substrate access . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares the target compound with structurally related triazolothiadiazoles and triazolothiadiazines from the literature:
Key Observations :
- Butanoyl chains confer higher lipophilicity (LogP ~3.2) than methyl or ethyl groups, suggesting improved membrane permeability .
Biological Activity
1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one is a novel compound belonging to the class of triazolothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-thiadiazine core with various substituents that enhance its pharmacological profile. The synthesis typically involves multi-step reactions starting from triazole derivatives and thiadiazines. For instance, reactions with acyl hydrazides and halogenated compounds under controlled conditions yield the desired triazolothiadiazine derivatives .
Anticancer Properties
Recent studies have revealed that this compound exhibits significant anticancer activity. In vitro evaluations demonstrated potent effects against various leukemia cell lines (CCRF-CEM, K-562) with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| CCRF-CEM | 5.2 |
| K-562 | 6.8 |
| MOLT-4 | 7.0 |
Antibacterial Activity
The compound also shows promising antibacterial activity against several pathogenic bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating effective inhibition at concentrations below 10 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 9 |
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects in various models. It significantly reduced pro-inflammatory cytokines in activated macrophages and showed potential as a therapeutic agent for inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels which are critical in cancer progression and inflammation.
Case Studies
A recent study evaluated the efficacy of this compound in vivo using mouse models of leukemia. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed decreased cellular proliferation and increased apoptosis in treated tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
